Metacetamol

Catalog No.
S535041
CAS No.
621-42-1
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metacetamol

CAS Number

621-42-1

Product Name

Metacetamol

IUPAC Name

N-(3-hydroxyphenyl)acetamide

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10)

InChI Key

QLNWXBAGRTUKKI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)O

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

Synonyms

Metacetamol; 3-Hydroxyacetanilide; Metalid; Pedituss; Pyrapap; Rystal;

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)O

Description

The exact mass of the compound Metacetamol is 151.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755827. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Analgesic Effects (Pain Relief)

While metacetamol effectively reduces pain, the exact way it achieves this is still being investigated. One theory suggests it acts in the central nervous system (CNS) by inhibiting the production of prostaglandins, which are involved in pain signaling []. However, unlike nonsteroidal anti-inflammatory drugs (NSAIDs), metacetamol doesn't seem to have a significant anti-inflammatory effect.

Researchers are also exploring the role of the descending pain pathway in metacetamol's analgesic action. This pathway involves brain regions that can decrease pain perception [].

Antipyretic Effects (Fever Reduction)

Metacetamol's ability to lower body temperature is better understood. It is believed to work in the hypothalamus, a part of the brain that regulates body temperature. Metacetamol likely influences the body's thermostat setting, causing it to perceive a cooler temperature and triggering mechanisms for heat loss [].

Other Areas of Research

Beyond its established uses, scientific research is investigating potential applications of metacetamol in other areas:

  • Chronic Pain: Studies are exploring the effectiveness of metacetamol for specific types of chronic pain, such as osteoarthritis pain [].
  • Cancer Pain: Research is ongoing to determine if metacetamol can be used in combination with other medications to manage cancer pain [].
  • Neuroprotection: Some studies suggest metacetamol might have neuroprotective properties, potentially offering benefits in neurological disorders like Alzheimer's disease []. However, more research is needed in this area.

Metacetamol, also known as 3-hydroxyacetanilide or N-acetyl-meta-aminophenol, has the molecular formula C₈H₉N₁O₂ and a molar mass of approximately 151.16 g/mol. It exhibits analgesic (pain-relieving) and antipyretic (fever-reducing) properties similar to paracetamol but is considered non-toxic and has not been marketed as a drug . Metacetamol exists in multiple polymorphic forms; the stable form (form I) has a higher density and lower heat content compared to the metastable form (form II), which can transform into form I under certain conditions .

The exact mechanism of action of paracetamol is still under investigation, but two main theories are proposed:

  • Central inhibition of prostaglandin synthesis: Prostaglandins are signaling molecules involved in pain and inflammation. Paracetamol is thought to act in the central nervous system (CNS) to inhibit the production of these prostaglandins, thereby reducing pain perception.
  • Peripheral COX inhibition: Paracetamol might also have some peripheral analgesic effect by inhibiting the enzyme cyclooxygenase (COX) at lower doses. However, this effect is considered weaker compared to its central action.
  • Acute toxicity: Overdose of paracetamol can cause liver damage, potentially leading to liver failure. The safe upper limit for daily intake is typically 4 grams for adults.
  • Chronic toxicity: Long-term use of high doses can also increase the risk of liver damage.
  • Drug interactions: Paracetamol can interact with other medications, including some antibiotics and anti-seizure drugs. It's important to consult a doctor before taking paracetamol if you are on other medications.
Typical of amides and phenols. It is generally stable in dry conditions but reacts with water to transition between its polymorphic forms. The melting point ranges from 146 to 149 °C, indicating its thermal stability . The compound's reactivity includes interactions with acids and bases, leading to hydrolysis or other modifications typical of aromatic compounds.

Metacetamol exhibits analgesic and antipyretic effects similar to those of paracetamol. Its lower toxicity profile makes it a candidate for further research in therapeutic applications. Studies have shown that metacetamol derivatives may possess anticancer activity, highlighting its potential beyond traditional pain relief .

Several methods have been developed for synthesizing metacetamol. Common approaches include:

  • Acetylation: The reaction of meta-aminophenol with acetic anhydride or acetyl chloride.
  • Refluxing: Heating meta-aminophenol in the presence of acetic acid to facilitate acetylation.
  • Solvent-based methods: Utilizing various solvents to optimize yield and purity during synthesis.

These methods allow for the production of metacetamol in laboratory settings, often yielding different polymorphic forms based on the conditions used .

Metacetamol's primary applications include:

  • Pharmaceuticals: As an analgesic and antipyretic agent.
  • Research: Investigating its properties as a potential alternative to paracetamol.
  • Formulations: Exploring uses in various medicinal formulations due to its favorable safety profile.

Despite its promising properties, metacetamol has yet to be widely adopted in clinical settings .

Research on metacetamol's interactions with other compounds is limited but suggests that it may exhibit synergistic effects when combined with certain drugs. Interaction studies focus on its pharmacokinetics and potential side effects when administered alongside other analgesics or anti-inflammatory agents. Understanding these interactions is crucial for developing safe therapeutic protocols .

Metacetamol shares similarities with several compounds, primarily due to its structural characteristics. Here are some comparable compounds:

Compound NameStructure TypeKey PropertiesToxicity Level
ParacetamolAcetaminophenAnalgesic, antipyreticGenerally low
N-Acetyl-p-aminophenolStructural isomerAnalgesicModerate
PhenacetinAcetaminophen derivativeAnalgesic (withdrawn due to toxicity)High
3-Hydroxyphenylacetic acidMetaboliteAnti-inflammatoryLow

Uniqueness of Metacetamol
Metacetamol's unique position arises from its non-toxic profile compared to paracetamol and other derivatives like phenacetin. Its polymorphic forms also present distinct physical properties that may influence solubility and bioavailability .

Metacetamol Form I crystallizes in the orthorhombic crystal system with space group Pna21 [1] [2]. This polymorph represents the thermodynamically stable form under ambient conditions and exhibits the highest density among the known polymorphs. At 120 K, Form I demonstrates a density of 1.378 g/cm³ with a volume per molecule of 182 ų [1] [2].

The molecular arrangement in Form I is characterized by complex three-dimensional hydrogen-bonded networks. Using graph-set notation, the hydrogen bonding motifs include C₂²(6), C₂²(14), C₄⁴(20) chains and large R₆⁶(32) rings involving six molecules [2] [3]. The structure features infinite molecular chains where both nitrogen-hydrogen and oxygen-hydrogen groups participate in hydrogen bonding interactions.

Specifically, Form I exhibits two distinct types of hydrogen bonds: O-H···O bonds between the phenolic hydroxyl group and the amide carbonyl oxygen (O2-H2O···O1 with a donor-acceptor distance of 2.628(1) Å and angle of 165.98°), and N-H···O bonds between the amide nitrogen-hydrogen and the phenolic oxygen (N1-H1N···O2 with a distance of 2.953(1) Å and angle of 169.61°) [2] [3]. This dual hydrogen bonding pattern contributes to the structural stability and higher melting point of 420.6 ± 1.0 K [1].

The molecular conformation in Form I is characterized by a trans arrangement of the hydroxyl (O-H) and carbonyl (C=O) groups [2] [3]. This configuration facilitates the formation of extended hydrogen-bonded chains that propagate throughout the crystal structure, resulting in a robust three-dimensional network.

Form II: Monoclinic Crystal Structure (P21)

Form II of metacetamol crystallizes in the monoclinic crystal system with space group P21 [1] [2]. The unit cell parameters at 120 K are: a = 7.6202(8) Å, b = 19.010(3) Å, c = 10.1116(8) Å, with β = 90.388(8)° and a volume of 1464.8(3) ų [2]. This polymorph contains eight molecules per unit cell (Z = 8) with four independent molecules in the asymmetric unit (Z' = 4) [2].

The crystal structure of Form II exhibits remarkable differences compared to Form I and any known polymorphs of paracetamol [2] [3]. Rather than forming infinite chains, the molecules arrange as discrete dimers through O-H···O hydrogen bonds between the phenolic hydroxyl groups and the amide carbonyl oxygens. The hydrogen bonding pattern is exclusively O-H···O type, with four distinct hydrogen bonds within the dimeric units [2] [3].

The hydrogen bond geometries in Form II include: O21-H21···O2 (2.69(1) Å, 166.0°), O1-H1···O22 (2.68(1) Å, 160.4°), O31-H31···O12 (2.67(1) Å, 169.5°), and O11-H11···O32 (2.67(1) Å, 159.6°) [2] [3]. These dimers are connected through R₂²(16) ring motifs but are not linked to other dimers by hydrogen bonds [2] [3].

The molecular conformation in Form II features a cis arrangement of the hydroxyl and carbonyl groups, contrasting with the trans configuration in Form I [2] [3]. This conformational change enables dimer formation and results in a fundamentally different packing arrangement. The dimers pack in a herringbone arrangement along the a and c axes with an angle of 46° between the aromatic rings [2] [3].

Form II exhibits a slightly lower density of 1.371 g/cm³ at 120 K, corresponding to a volume per molecule of 183 ų [2] [3]. Despite the lower density, this polymorph demonstrates metastable behavior with a melting point of 399.4 ± 1.0 K and melting enthalpy of 156.6 ± 4.5 J/g [1].

Hemihydrate Crystal Form (C₈H₉NO₂·0.5H₂O)

The hemihydrate represents the first documented hydrated form of metacetamol, with the molecular formula C₈H₉NO₂·0.5H₂O [4] [5]. This crystal form crystallizes in the monoclinic space group P2₁/n and contains eight metacetamol molecules and four water molecules per unit cell [4] [5].

The crystallization of the hemihydrate occurs from metacetamol-saturated 1:1 (volume/volume) water-ethanol solutions [4] [5]. The molecular conformations in the hemihydrate are identical to those found in polymorph II, ensuring the formation of hydrogen-bonded dimers and R₂²(16) ring motifs similar to those present in Form II [4] [5].

The distinguishing feature of the hemihydrate structure lies in the role of water molecules as bridging agents. While the dimeric units maintain the same R₂²(16) hydrogen bonding pattern as Form II, these dimers are connected through water molecules into infinite hydrogen-bonded molecular chains [4] [5]. The water molecules serve as both hydrogen bond donors and acceptors, creating additional connectivity between the metacetamol dimers.

The hydrogen bonding network in the hemihydrate encompasses several types of interactions: metacetamol-water hydrogen bonds, metacetamol-metacetamol hydrogen bonds (similar to those present in polymorph I), and the intradimer hydrogen bonds characteristic of Form II [4] [5]. This complex noncovalent network contributes to the structural stability of the hydrated form.

Different chains within the hemihydrate structure are linked through both metacetamol-water and metacetamol-metacetamol hydrogen bonds [4] [5]. This arrangement creates a well-developed overall noncovalent network where multiple types of hydrogen bonds contribute to the crystal stability and structural integrity.

Hydrogen Bonding Patterns and Molecular Packing

The hydrogen bonding patterns in metacetamol polymorphs exhibit distinct characteristics that directly influence their crystal structures and physical properties. Form I demonstrates the most complex hydrogen bonding network, incorporating both N-H···O and O-H···O interactions that create an extensive three-dimensional framework [2] [3].

In Form I, the N-H bond of the amide group participates actively in hydrogen bonding with neighboring phenolic oxygen atoms, while the hydroxyl groups form additional O-H···O bonds with amide carbonyl oxygens [2] [3]. This dual participation results in the formation of multiple graph-set motifs including chains of varying lengths and large ring structures that encompass six molecules [2] [3].

Form II presents a dramatically simplified hydrogen bonding pattern, utilizing exclusively O-H···O interactions within discrete dimeric units [2] [3]. The absence of N-H participation in hydrogen bonding represents a fundamental difference from Form I and contributes to the lower lattice energy despite similar densities. The amide N-H groups in Form II do not engage in significant intermolecular interactions due to the dimeric molecular arrangement [2] [3].

The hemihydrate combines elements from both anhydrous forms while introducing water-mediated connectivity [4] [5]. The basic dimeric structure mirrors that of Form II, but the incorporation of water molecules creates extended chain structures that bridge individual dimers. This hybrid arrangement demonstrates how solvent incorporation can modify fundamental packing motifs while preserving local molecular arrangements.

The molecular packing differences extend beyond hydrogen bonding to encompass overall structural organization. Form I adopts an extended chain arrangement that maximizes intermolecular contacts and creates a dense, stable structure [2] [3]. Form II exhibits herringbone packing with discrete dimeric units that minimize long-range interactions but maintain strong intradimer associations [2] [3].

These packing variations directly correlate with the observed physical properties, including melting points, stability, and transformation behavior. The more extensive hydrogen bonding network in Form I contributes to its higher melting point and thermodynamic stability, while the simplified bonding pattern in Form II results in lower thermal stability but potentially enhanced mechanical properties.

Crystallization Techniques and Conditions

The preparation of specific metacetamol polymorphs requires carefully controlled crystallization conditions, as conventional solution crystallization methods yield exclusively Form I [2]. Multiple specialized techniques have been developed to access the metastable Form II and the hemihydrate.

Melt Crystallization Techniques

Melt crystallization represents the primary method for accessing Form II of metacetamol [2]. The basic procedure involves heating Form I to approximately 422 K at a rate of 5 K/min until complete melting occurs, followed by controlled cooling to 298 K at approximately 5 K/min [2]. This process typically results in the formation of an optically transparent glass that subsequently crystallizes at approximately 360 K to yield Form II [2].

Scaled-up melt crystallization requires more precise temperature control to ensure reproducible results [2]. A successful method utilizes sealed glass vials in oil bath systems, where 100 mg samples are heated to 428 K at 2 K/min and cooled at 0.5 K/min [2]. The sealed environment minimizes contact with airborne contaminants and prevents unwanted nucleation of Form I [2].

The most reliable melt crystallization approach employs programmable sublimation apparatus operating under reduced pressure [2]. Optimal conditions include heating to 430 K at 5 K/min followed by cooling at 0.4 K/min under 16 mbar pressure [2]. These conditions eliminate air contact and provide precise temperature control, consistently yielding pure Form II as polycrystalline material [2].

Interface Crystallization Methods

Single crystal growth of Form II requires specialized interface crystallization techniques adapted from contact-line crystallization methods [2]. The procedure involves creating a water-hexadecane interface where an aqueous metacetamol solution (saturated at approximately 70°C) is heated to boiling point to eliminate Form I seed crystals [2].

The interface crystallization process begins with the addition of hexadecane to the hot aqueous solution, creating an immiscible liquid-liquid interface [2]. Upon cooling to ambient temperature, thin plate-like crystals of Form II form specifically at the aqueous-organic interface [2]. These crystals demonstrate remarkable stability when maintained in sealed crystallization media but rapidly transform to Form I upon exposure to air or mechanical agitation [2].

Hemihydrate Crystallization

The hemihydrate crystallizes from metacetamol-saturated 1:1 (volume/volume) water-ethanol solutions [4] [5]. This specific solvent composition appears critical for hemihydrate formation, as other solvent systems preferentially yield anhydrous forms. The crystallization occurs under ambient conditions without requiring specialized temperature or pressure control [4] [5].

Environmental Factors and Stability

Atmospheric conditions significantly influence both crystallization outcomes and polymorph stability [2]. Form II demonstrates exceptional sensitivity to moisture, undergoing rapid transformation to Form I in the presence of even minimal water vapor [2]. Samples stored under dry conditions (anhydrous calcium chloride dessicant) maintain Form II indefinitely, while exposure to 50-60% relative humidity causes complete transformation within 24 hours [2].

The role of atmospheric moisture extends to crystallization from amorphous phases [2]. When metacetamol melts are cooled under dry nitrogen atmospheres, the material remains amorphous for extended periods. Introduction of air facilitates crystallization to Form II, suggesting that trace moisture serves as a crystallization promoter while simultaneously threatening polymorph stability [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992)

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.063328530 g/mol

Monoisotopic Mass

151.063328530 g/mol

Heavy Atom Count

11

LogP

0.73 (LogP)

Appearance

Solid powder

Melting Point

406 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V942ZCN81H

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Analgesics

Pictograms

Irritant

Irritant

Other CAS

621-42-1

Wikipedia

Metacetamol

General Manufacturing Information

Acetamide, N-(3-hydroxyphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1: Hart A, Orr DL. The degradation of paracetamol (4-hydroxyacetanilide) and other substituted acetanilides by a Penicillium species. Antonie Van Leeuwenhoek. 1975;41(3):239-47. PubMed PMID: 1082294.
2: Barrio M, Huguet J, Rietveld IB, Robert B, Céolin R, Tamarit JL. The Pressure-Temperature Phase Diagram of Metacetamol and Its Comparison to the Phase Diagram of Paracetamol. J Pharm Sci. 2017 Jun;106(6):1538-1544. doi: 10.1016/j.xphs.2017.02.003. Epub 2017 Feb 10. PubMed PMID: 28192078.

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